1-(2-Iodo-5-methylphenyl)methanamine hydrochloride

Description

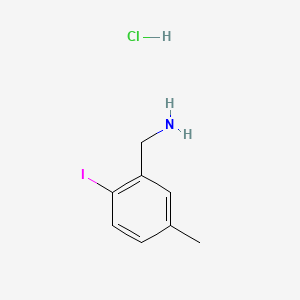

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₈H₁₀ClIN (corrected based on nomenclature; likely contains a typographical error). It has a molecular weight of 231.66 g/mol and is cataloged under multiple identifiers (e.g., EN300-39677567, EN300-39923982) . Structurally, it features a methanamine group (-CH₂NH₂) attached to a 2-iodo-5-methylphenyl ring. This compound is utilized in pharmaceutical and material science research as a building block for complex molecules .

Properties

Molecular Formula |

C8H11ClIN |

|---|---|

Molecular Weight |

283.54 g/mol |

IUPAC Name |

(2-iodo-5-methylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H10IN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H |

InChI Key |

PAAWSCPPNHEYNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)I)CN.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-iodo-5-methylbenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Iodo-5-methylphenyl)methanamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced with a different substituent.

Scientific Research Applications

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The iodine atom and amine group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Halogen Effects : The iodine substituent in the target compound increases molecular weight and polarizability compared to fluorine-containing analogs (e.g., ). Iodine’s larger atomic radius may enhance steric hindrance and influence binding affinity in biological systems .

- Electron-Donating/Accepting Groups : The methyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups like trifluoromethyl () or methoxy (). This difference impacts electronic distribution and reactivity .

- Log P Trends : The target compound’s predicted Log P (~2.1) suggests moderate lipophilicity, higher than fluorinated analogs due to iodine’s hydrophobic nature but lower than naphthyl-containing compounds () .

Stability and Reactivity

Key Observations :

- Light Sensitivity : The target compound shares light sensitivity with and , necessitating storage in amber glass under inert conditions .

- Thermal Decomposition : All compounds release hazardous gases (e.g., HCl) upon decomposition, but the target compound may additionally produce iodine vapors (I₂) .

- Reactivity : The iodine substituent may participate in Ullmann or Suzuki coupling reactions, distinguishing it from fluorine-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.